molecular formula C19H22N6O B5833717 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone

5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone

Cat. No. B5833717
M. Wt: 350.4 g/mol
InChI Key: CCNXSPHDGGTHPU-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone, also known as DMFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMFP is a hydrazone derivative of 5-phenyl-2-furaldehyde and 2,6-bis(dimethylamino)-4-pyrimidinyl, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone involves the formation of a complex between the compound and the metal ion of interest. This complexation results in a change in the fluorescence properties of 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone, which can be measured and used to determine the concentration of the metal ion.
Biochemical and physiological effects:
5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in vitro or in vivo. This makes it a safe and reliable tool for scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone in lab experiments is its high selectivity and sensitivity towards metal ions, which allows for precise and accurate measurements. However, 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has some limitations, such as its limited solubility in aqueous solutions, which can affect its performance in certain experimental conditions.

Future Directions

There are several future directions for the use of 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone in scientific research. One potential application is in the development of new diagnostic tools for detecting metal ion imbalances in disease states such as Alzheimer's and Parkinson's. 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone could also be used to study the role of metal ions in protein folding and misfolding, which is implicated in a variety of neurodegenerative diseases. Additionally, 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone could be used in the development of new therapeutic agents that target metal ions in disease states.

Synthesis Methods

The synthesis of 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone can be achieved through a two-step reaction process. In the first step, 5-phenyl-2-furaldehyde is reacted with hydrazine hydrate to form 5-phenyl-2-furaldehyde hydrazone. In the second step, 2,6-bis(dimethylamino)-4-pyrimidinyl is reacted with the 5-phenyl-2-furaldehyde hydrazone to form 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone.

Scientific Research Applications

5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been widely used in scientific research as a fluorescent probe for detecting and quantifying metal ions such as copper, zinc, and iron. 5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their biological roles and functions.

properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-24(2)18-12-17(21-19(22-18)25(3)4)23-20-13-15-10-11-16(26-15)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNXSPHDGGTHPU-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)NN=CC2=CC=C(O2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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